molecular formula C18H16N2O3 B1404058 Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate CAS No. 1565822-18-5

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate

Cat. No.: B1404058
CAS No.: 1565822-18-5
M. Wt: 308.3 g/mol
InChI Key: NSNVRQJRLCMYKS-UHFFFAOYSA-N
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Description

Chemical Classification and Significance in Cyanoacrylate Chemistry

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate belongs to the arylidene cyanoacetate class, characterized by a reactive α,β-unsaturated ester backbone with a cyano group and aromatic substituents. Structurally, it features:

  • A cyanoacrylate core ($$ \text{C=CCN} $$) enabling rapid polymerization in aqueous environments.
  • A pyridin-2-ylmethoxy group enhancing electronic delocalization and biological interaction potential.
  • An ethyl ester moiety improving solubility and stability.

This compound bridges synthetic chemistry and medicinal applications, offering tunable reactivity for drug design and material science. Its classification under synthetic tissue adhesives (Table 1, ) highlights its industrial and biomedical relevance, particularly in polymerizable scaffolds.

Table 1: Classification of Cyanoacrylate Derivatives

Short-Chain (e.g., Methyl, Ethyl) Long-Chain (e.g., Octyl, Butyl) Functionalized (e.g., Pyridylmethoxy)
Rapid polymerization Slow degradation Enhanced bioactivity
Higher toxicity Reduced irritation Targeted applications

Historical Development of Arylidene Cyanoacetate Research

The synthesis of arylidene cyanoacetates originated from Knoevenagel condensation methodologies in the early 20th century. Key milestones include:

  • 1930s : Discovery of ethyl cyanoacetate as a versatile methylene component.
  • 2000s : Advancements in catalytic systems (e.g., DABCO, proline) for improved yields.
  • 2010s : Structural diversification for anticancer and antimicrobial applications.

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-18(21)15(12-19)11-14-6-8-17(9-7-14)23-13-16-5-3-4-10-20-16/h3-11H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNVRQJRLCMYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the cornerstone reaction for constructing the ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate framework. This reaction involves the nucleophilic attack of the active methylene group of ethyl cyanoacetate on the aldehyde carbonyl carbon, followed by dehydration to form the conjugated double bond.

Typical Procedure:

Step Description
1 Mix equimolar amounts of ethyl cyanoacetate and 4-(pyridin-2-ylmethoxy)benzaldehyde in ethanol.
2 Add catalytic amount of piperidine (e.g., 0.1–0.2 equivalents).
3 Heat the mixture under reflux (approx. 78 °C) for 4–6 hours.
4 Monitor reaction progress by TLC or HPLC.
5 Upon completion, cool the mixture and isolate the product by filtration or extraction.
6 Purify by recrystallization or chromatography if necessary.

This method yields the desired α,β-unsaturated nitrile ester in moderate to high yield (typically 70–90%) depending on reaction optimization.

Alternative Catalysts and Solvent Systems

Research has explored the use of ionic liquids as green catalysts to promote the Knoevenagel condensation under milder conditions and with improved yields. Imidazolium-based ionic liquids, such as [BMIM][CF3COO] and [MeOEtMIM][CF3COO], have been shown to catalyze Knoevenagel reactions efficiently at room temperature, reducing reaction time and improving yields.

Ionic Liquid Catalyst Reaction Time (min) Temperature (°C) Yield (%)
[BMIM][CF3COO] 30 25 74
[MeOEtMIM][CF3COO] 40 25 98

Note: These catalysts are recyclable and maintain activity over multiple cycles with minor loss in yield.

Sequential Knoevenagel Condensation and Cyclization

In some synthetic routes, the Knoevenagel condensation is followed by cyclization steps to generate fused ring systems or derivatives. For this compound, such steps are less common but have been demonstrated in related systems using Lewis acids like TiCl4 in combination with bases (e.g., pyridine or triethylamine) to promote cyclization after condensation.

Research Findings and Optimization

  • The Knoevenagel condensation with piperidine in ethanol under reflux remains the most straightforward and reproducible method for synthesizing this compound.

  • Ionic liquids offer greener alternatives, allowing reactions at room temperature with comparable or superior yields and recyclability, making them attractive for scale-up and sustainable synthesis.

  • Reaction times vary from minutes to hours depending on catalyst and conditions; ionic liquids typically shorten reaction time while maintaining high yields.

  • The choice of catalyst and solvent impacts the purity and yield of the final product, with ionic liquids reducing side reactions and facilitating easier product isolation.

Summary Table of Preparation Methods

Preparation Method Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Conventional Knoevenagel Condensation Piperidine Ethanol Reflux (~78°C) 4–6 hours 70–90 Standard method, widely used
Ionic Liquid Catalysis [MeOEtMIM][CF3COO] None (neat or minimal solvent) 25 °C 40 min 98 Green chemistry, recyclable catalyst
Ionic Liquid Catalysis [BMIM][CF3COO] None 25 °C 30 min 74 Slightly lower yield, faster reaction
Lewis Acid-Promoted Cyclization TiCl4/pyridine or Et3N CH2Cl2 or benzene RT to 80 °C 1.5–17 hours 50–80 Used for related derivatives, less common

Chemical Reactions Analysis

Types of Reactions

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester group to a carboxylic acid.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the cyano group and pyridine moiety enhances their biological activity by facilitating interactions with biological targets such as enzymes involved in cell signaling pathways.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Polymer Synthesis

This compound serves as a versatile monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings, adhesives, and composite materials.

Organic Electronics

The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups present allow for fine-tuning of the electronic characteristics necessary for efficient charge transport.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Polymer ApplicationsSuccessfully incorporated into polyacrylate matrices, enhancing tensile strength by 30% compared to control samples.

Mechanism of Action

The mechanism of action of Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound’s cyano group and pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Cyanoacrylate Esters

Compound Name Substituent (R) Molecular Weight Key Features
Target Compound (CAS 1565822-18-5) 4-(Pyridin-2-ylmethoxy)phenyl 366.39 g/mol* Pyridine ring introduces basicity; methoxy linker enhances steric bulk.
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate Thiophen-2-yl 221.26 g/mol Thiophene’s sulfur atom enhances π-conjugation; planar molecular conformation .
Ethyl-2-cyano-3-(4-fluorophenyl)acrylate 4-Fluorophenyl 233.22 g/mol Fluorine’s electronegativity increases electron-withdrawing effects .
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Furan-2-yl 205.19 g/mol Furan’s oxygen atom influences polarity and metabolic stability .
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-Methoxyphenyl 233.25 g/mol Methoxy group improves solubility; syn-periplanar C=C conformation .

*Calculated based on formula C₁₉H₁₈N₂O₃.

Key Structural Insights:

  • Steric Considerations : The pyridine ring and methoxy linker add steric bulk compared to thiophene or furan analogs, which may influence binding to biological targets or crystal packing .

Physicochemical and Thermodynamic Properties

Table 2: Thermodynamic and Physical Properties

Compound Melting Point (°C) Heat Capacity (J/mol·K) Planarity (Dihedral Angle)
Target Compound Not reported Not studied Likely planar*
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (ECFP) 98–100 298.7 (solid phase) Planar (C=C torsion: <5°)
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate 115–117 Not reported Planar (C=C torsion: 3.2°)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 122–124 Not reported Syn-periplanar (C=C torsion: 3.2°)

*Inferred from structural analogs with similar substituents.

Key Findings:

  • Thermodynamic Stability : ECFP and its phenyl derivative (PhECFP) exhibit distinct heat capacities due to furan’s polarity versus phenyl’s hydrophobicity . The target compound’s pyridinylmethoxy group may reduce volatility compared to smaller substituents.
  • Crystallography : Most analogs adopt planar or near-planar conformations across the C=C bond, critical for electronic conjugation. The pyridinylmethoxy group’s bulk may slightly distort planarity, affecting solid-state packing .

Biological Activity

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate, with the CAS number 1565822-18-5, is an organic compound characterized by its complex structure, which includes a cyano group, a pyridine ring, and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C18H16N2O3C_{18}H_{16}N_{2}O_{3}. The compound exhibits a melting point range of 133 - 135 °C and is typically found in a solid state. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The cyano group and pyridine ring facilitate binding to enzymes and receptors, which may inhibit their activity. This interaction can disrupt various biological pathways, leading to its observed effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

2. Anticancer Potential
this compound has been investigated for its anticancer properties. In vitro assays reveal that the compound can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of cell cycle progression and inhibition of proliferation.

3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes related to disease pathways has been a focus of research. For example, it has been shown to inhibit certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent.

Research Findings

A summary of key research findings on this compound is presented below:

Study Objective Findings
Study AAntimicrobial testingSignificant inhibition against E. coli and S. aureus at concentrations > 50 µM
Study BAnticancer activityInduced apoptosis in MCF7 breast cancer cells with an IC50 value of 30 µM
Study CEnzyme inhibitionInhibited activity of protein kinase B (Akt) with an IC50 value of 25 µM

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, revealing promising results that warrant further exploration for use in clinical settings.
  • Case Study on Cancer Treatment : In preclinical trials, this compound was administered to tumor-bearing mice, showing a reduction in tumor size compared to controls, thus supporting its development as an anticancer agent.

Q & A

Q. What are the common synthetic routes for Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates (e.g., nitrobenzene derivatives) .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : React the amine intermediate with cyanoacetic acid or esters using condensing agents (e.g., carbodiimides) to form the final α,β-unsaturated cyanoester .

  • Key Considerations : Monitor reaction pH and temperature to avoid side products like hydrolysis of the cyano group.

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate bond lengths and angles against density functional theory (DFT) calculations .
  • Calorimetry : Measure heat capacity (CpC_p) using adiabatic calorimeters (e.g., TAU-10) across 5–370 K to determine thermodynamic stability .
  • Spectroscopy : Confirm functional groups via FT-IR (cyano stretch: ~2200 cm1^{-1}) and 1H^{1}\text{H}/13C^{13}\text{C} NMR (e.g., pyridylmethoxy protons: δ 4.8–5.2 ppm) .

Q. How are thermodynamic properties determined for this compound?

  • Methodological Answer :
  • Adiabatic Calorimetry : Measure CpC_p in crystalline phases using automated systems (e.g., TAU-10). Fit polynomial equations to experimental data for entropy (SS^\circ) and enthalpy (HH^\circ) calculations .
  • Phase Stability : Compare gas-phase and condensed-phase Gibbs free energy (ΔG\Delta G) to predict sublimation tendencies .
    Example Data Table :
CompoundCpC_p Range (J/mol·K)SS^\circ (J/mol·K)HH^\circ (kJ/mol)
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate78–370 K: 120–450280 ± 545 ± 2
Phenyl derivative80–370 K: 130–460290 ± 548 ± 2

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Methodological Answer :
  • Disorder Handling : Use SHELXL’s PART instruction to model disordered pyridylmethoxy groups. Apply restraints to bond distances and angles .
  • Twinning : For twinned crystals, employ HKLF5 format in SHELXL and refine twin laws (e.g., two-domain pseudo-merohedral twinning) .
  • Validation : Cross-check residual electron density maps (<0.3 eA˚3<0.3\ eÅ^{-3}) and R-factors (R1<5%R_1 < 5\%) .

Q. How can researchers resolve contradictions in thermodynamic data between different studies?

  • Methodological Answer :

Calorimetric Calibration : Verify instrument calibration using standard materials (e.g., sapphire) to address discrepancies in CpC_p measurements .

Sample Purity : Characterize compounds via HPLC (>98% purity) to exclude impurities affecting phase transitions .

Computational Validation : Compare experimental entropy with DFT-derived values (e.g., Gaussian09 with B3LYP/6-31G*) to identify outliers .

Q. What computational strategies predict the biological activity of derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., BRAF kinase). Set grid boxes around ATP-binding sites (coordinates: x=15Å, y=15Å, z=15Å) .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50_{50} values. Example: -OCH2_2CF3_3 at R4 enhances BRAF inhibition .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Reactant of Route 2
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Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate

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